

# Potential off-target effects of MRS4719

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Compound of Interest		
Compound Name:	MRS4719	
Cat. No.:	B12398848	Get Quote

## **MRS4719 Technical Support Center**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS4719, a potent and selective P2X4 receptor antagonist.

## Frequently Asked Questions (FAQs)

Q1: What is the primary target of **MRS4719**?

MRS4719 is a potent antagonist of the human P2X4 receptor, with a reported IC50 value of  $0.503 \, \mu M.[1]$  It is often used in research to investigate the role of the P2X4 receptor in various physiological and pathological processes, particularly in the context of neuroinflammation and ischemic stroke.[1]

Q2: What is the known selectivity profile of **MRS4719**?

MRS4719 has been shown to be selective for the human P2X4 receptor over other human P2X receptor subtypes. Specifically, it has demonstrated selectivity against hP2X1R, hP2X2/3R, and hP2X3R.[1]

Q3: Is there a comprehensive off-target screening profile available for **MRS4719**?

Currently, a comprehensive off-target screening profile for **MRS4719** against a broad panel of unrelated receptors, enzymes, and ion channels is not publicly available. The primary literature focuses on its selectivity within the P2X receptor family.[1] Researchers should exercise







caution and consider performing their own off-target assessments depending on the experimental context and sensitivity of their model system.

Q4: Are there any known off-target effects for the chemical class of P2X4 receptor antagonists?

While specific off-target data for **MRS4719** is limited, the development of other P2X4 receptor antagonists has highlighted some potential off-target considerations. For example, some P2X4 inhibitors have been profiled for their effects on cytochrome P450 (CYP) enzymes to assess potential drug-drug interactions.[2] It is good practice to consider potential interactions with CYP enzymes, especially when planning in vivo studies.

Q5: What are the potential functional consequences of P2X4 receptor antagonism?

Antagonism of the P2X4 receptor can lead to various cellular and physiological effects. The P2X4 receptor is an ATP-gated ion channel, and its inhibition will block the influx of cations like Ca2+ and Na+ upon ATP binding.[3] This can modulate inflammatory responses, particularly in immune cells like microglia and macrophages where P2X4 is highly expressed.[4] In the central nervous system, P2X4 antagonism has been associated with neuroprotective effects.[1]

# **Troubleshooting Guide**

# Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Unexpected or inconsistent results in cell-based assays.	Cell line variability: P2X4 receptor expression levels can vary between cell lines and passages.	- Confirm P2X4 receptor expression in your specific cell line using techniques like qPCR, Western blot, or flow cytometry Use a stable cell line with consistent P2X4 expression.
Compound solubility: MRS4719 may have limited aqueous solubility.	- Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure final solvent concentration is low and consistent across all experimental conditions Visually inspect for any precipitation in your final assay medium.	
Off-target effects: In sensitive systems, even minor off-target activity could influence results.	- If unexpected phenotypes are observed, consider validating key results with a structurally unrelated P2X4 antagonist Perform control experiments to rule out non-specific effects of the compound or vehicle.	
Lack of efficacy in in vivo models.	Pharmacokinetic properties: Poor absorption, rapid metabolism, or inability to cross the blood-brain barrier (for CNS targets) can limit efficacy.	- Review available pharmacokinetic data for MRS4719 or related compounds Consider alternative routes of administration or formulation strategies to improve exposure Measure compound levels in plasma and target tissue to confirm adequate exposure.



Species differences in P2X4 receptor pharmacology: The potency of P2X4 antagonists can differ between species.	- Confirm the potency of MRS4719 on the P2X4 receptor of the species used in your model system (e.g., mouse, rat).[5]	
Observed toxicity or adverse effects.	On-target toxicity: High levels of P2X4 receptor blockade may lead to unintended physiological consequences.	- Perform a dose-response study to identify a therapeutic window with minimal toxicity Monitor for potential on-target related adverse effects based on the known physiological roles of the P2X4 receptor.
Off-target toxicity: The compound may be interacting with other targets, leading to toxicity.	- If toxicity is observed at concentrations where the compound is expected to be selective, consider a broader off-target screening to identify potential liabilities.	

# **Quantitative Data Summary**

Table 1: In Vitro Potency and Selectivity of MRS4719

Target	IC50 (μM)	Assay Type	Species	Reference
hP2X4R	0.503	Not specified	Human	[1]
hP2X1R	> 30	Not specified	Human	[1]
hP2X2/3R	> 30	Not specified	Human	[1]
hP2X3R	> 30	Not specified	Human	[1]

# **Experimental Protocols**

Protocol 1: General Guideline for In Vitro Cell-Based Assays



- Cell Culture: Culture cells expressing the P2X4 receptor in appropriate media and conditions.
- Compound Preparation: Prepare a stock solution of MRS4719 in a suitable solvent (e.g., 10 mM in DMSO). Make serial dilutions to achieve the desired final concentrations. The final solvent concentration in the assay should be kept low (e.g., <0.1%) and be consistent across all wells.</li>
- Assay Procedure (Example: Calcium Flux Assay):
  - Plate cells in a 96-well or 384-well plate.
  - Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  - Pre-incubate the cells with varying concentrations of MRS4719 or vehicle control for a specified period.
  - Stimulate the cells with an EC80 concentration of ATP.
  - Measure the change in fluorescence using a plate reader.
- Data Analysis: Calculate the percent inhibition of the ATP-induced response for each concentration of MRS4719. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: General Workflow for Investigating Potential Off-Target Effects

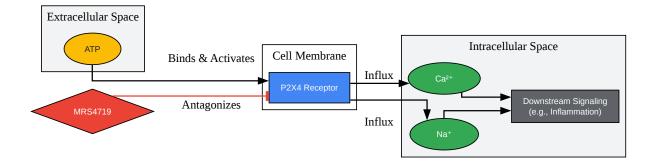
If off-target effects are suspected, a tiered approach is recommended:

- Literature Review: Conduct a thorough search for any reported off-target activities of MRS4719 or structurally similar compounds.
- In Silico Profiling: Use computational tools and databases to predict potential off-target interactions based on the chemical structure of MRS4719.
- In Vitro Screening:



- Tier 1 (Broad Screening): Screen MRS4719 at a single high concentration (e.g., 10 μM) against a broad panel of receptors, enzymes, and ion channels (e.g., a safety pharmacology panel).
- Tier 2 (Confirmation and Potency): For any "hits" identified in Tier 1, perform concentration-response curves to determine the potency (IC50 or Ki) of MRS4719 at these off-targets.
- Cellular Validation: If a significant off-target interaction is identified, design cell-based assays to confirm the functional consequence of this interaction in a relevant cell type.

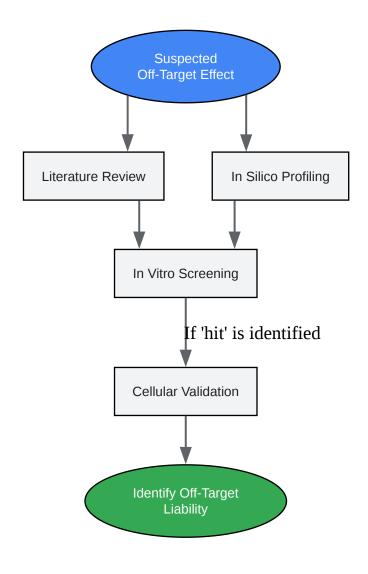
### **Visualizations**



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Caption: P2X4 Receptor Signaling and Point of Intervention for MRS4719.





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Caption: Recommended Workflow for Investigating Potential Off-Target Effects.

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### References

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